![molecular formula C16H16ClNO3S B15294370 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydrothieno[2,3-c]pyridine ring system
Preparation Methods
The synthesis of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves several steps. One common synthetic route includes the following steps:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced into the thienopyridine core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Oxidation: The final step involves the oxidation of the compound to form the 6-oxide derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester linkage.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation. It may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds share the thienopyridine core structure but differ in their substituents and functional groups.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Methoxy derivatives: Compounds with a methoxy group but different core structures.
Properties
Molecular Formula |
C16H16ClNO3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6-oxido-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ium-6-yl)acetate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(19)15(12-4-2-3-5-13(12)17)18(20)8-6-11-7-9-22-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3/t15-,18?/m0/s1 |
InChI Key |
IFLYSJLHZGSMED-BUSXIPJBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-] |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
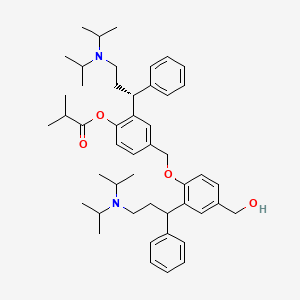
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
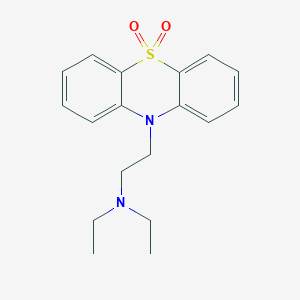
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)

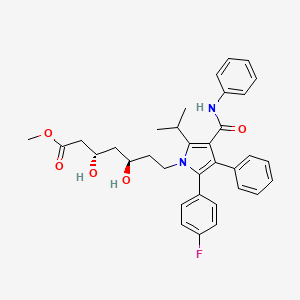
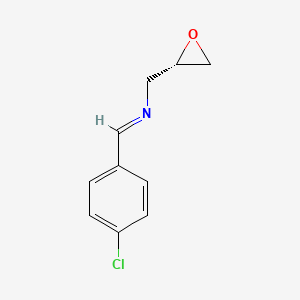
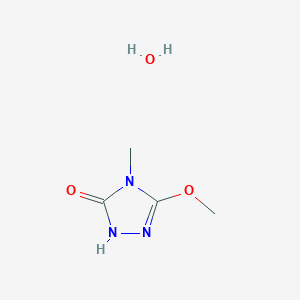
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
